molecular formula C37H40BNO7 B033011 O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester CAS No. 600737-82-4

O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester

Cat. No.: B033011
CAS No.: 600737-82-4
M. Wt: 621.5 g/mol
InChI Key: ZSAWIVOAGIRNAE-YTTGMZPUSA-N
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Description

O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C37H40BNO7 and its molecular weight is 621.5 g/mol. The purity is usually 95%.
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Biological Activity

O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine benzyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound's chemical formula is C30H40N3O6C_{30}H_{40}N_{3}O_{6}, and it features a complex structure that includes a dioxaborolane moiety and a tyrosine derivative. Its molecular weight is approximately 557.6535 g/mol. The presence of the benzyloxycarbonyl group enhances its stability and solubility in biological systems.

1. Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit calpain activity, which is crucial for various cellular functions including apoptosis and cell signaling .

2. Antioxidant Activity

The presence of the dioxaborolane group suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

3. Cell Proliferation

In vitro studies have shown that this compound can modulate cell proliferation. For example, it has been tested against various cancer cell lines and exhibited cytostatic effects by inducing cell cycle arrest .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Activity TypeObservationsReference
Enzyme InhibitionInhibits calpain activity
Antioxidant PotentialScavenges free radicals; reduces oxidative stress
Cytostatic EffectsInduces cell cycle arrest in cancer cell lines

Case Study 1: Calpain Inhibition

In a study investigating the effects of various inhibitors on calpain activity, this compound was found to significantly reduce calpain-mediated proteolysis in neuronal cells. This suggests its potential for neuroprotective applications .

Case Study 2: Antioxidant Effects

A comparative analysis of compounds with similar structures revealed that this compound exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C. The mechanism was attributed to its ability to donate electrons and stabilize free radicals .

Case Study 3: Cancer Cell Proliferation

In vitro experiments on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this was due to G0/G1 phase arrest and subsequent apoptosis induction .

Properties

IUPAC Name

benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40BNO7/c1-36(2)37(3,4)46-38(45-36)31-22-30(20-21-33(31)42-24-27-14-8-5-9-15-27)23-32(34(40)43-25-28-16-10-6-11-17-28)39-35(41)44-26-29-18-12-7-13-19-29/h5-22,32H,23-26H2,1-4H3,(H,39,41)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAWIVOAGIRNAE-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40BNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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